molecular formula C13H18N2O2S B7864189 cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole

cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B7864189
M. Wt: 266.36 g/mol
InChI Key: LEVSFDGBRMHSRE-WCQYABFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole is a chemically synthesized intermediate featuring a fused bicyclic pyrrolopyrrole scaffold. This structure is of significant interest in medicinal chemistry and pharmaceutical research due to its three-dimensional, rigid framework, which serves as a valuable synthetic building block. The octahydropyrrolo[3,4-b]pyrrole core is a privileged structure in drug discovery. Research into analogous compounds has shown that this scaffold is a key component in molecules designed as potent and selective inhibitors of serotonin reuptake , which are investigated for potential therapeutic applications in various central nervous system disorders . Furthermore, the polyhydrogenated pyrrolo[3,4-b]pyrrole system is a recognized structural motif in the development of compounds with a range of biological activities, including agonists for serotonin receptors and antagonists for integrins . The cis-configuration of the ring fusion provides defined stereochemistry, which is often critical for specific interactions with biological targets. The incorporation of the m-tolylsulfonyl (mesitylenesulfonyl) group introduces a protective moiety and can influence the compound's physicochemical properties and reactivity, making it a versatile intermediate for further synthetic elaboration. This product is intended for use in laboratory research only, specifically in the synthesis and development of novel chemical entities for pharmacological screening. Key Research Applications: • Intermediate for the synthesis of biologically active molecules. • Building block for serotonin reuptake inhibitor research . • Scaffold for the development of ligands for various therapeutic targets . • Compound for method development in synthetic organic chemistry. Handling Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(3aS,6aS)-1-(3-methylphenyl)sulfonyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-10-3-2-4-12(7-10)18(16,17)15-6-5-11-8-14-9-13(11)15/h2-4,7,11,13-14H,5-6,8-9H2,1H3/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVSFDGBRMHSRE-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCC3C2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CC[C@@H]3[C@H]2CNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Azomethine Ylide Intermediates

A prominent approach involves the generation of azomethine ylides through condensation of α-amino esters with aldehydes, followed by intramolecular [3+2] cycloaddition. For example:

  • Key Step : Condensation of N-substituted glycine methyl esters with 2-nitrobenzaldehyde forms stabilized ylides, which undergo cycloaddition with maleimides to yield hexahydropyrrolo[3,4-c]pyrrole intermediates.

  • Modification : Subsequent reduction of the nitro group and transamidation enables ring expansion to the octahydropyrrolo[3,4-b]pyrrole core.

  • Sulfonylation : Treatment with m-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) introduces the m-tolylsulfonyl group at the nitrogen.

Example Protocol (adapted from):

  • React N-methylglycine methyl ester with 2-nitrobenzaldehyde in DMSO at 80°C to form the ylide.

  • Add N-phenylmaleimide to trigger [3+2] cycloaddition.

  • Reduce the nitro group using H₂/Pd-C and undergo spontaneous lactamization.

  • Sulfonylate the secondary amine using m-toluenesulfonyl chloride (1.2 eq) in CH₂Cl₂ with triethylamine (2 eq).

Yield : 20–35% over four steps.

Stereoselective Reduction of Pyrrolo-Pyrrole Precursors

Patents disclose methods using chiral auxiliaries or asymmetric catalysis to control cis-configuration:

  • Chiral Benzoxazine Route : Condensation of 3-allyl-2-formyl perhydro-1,3-benzoxazines with glycine derivatives generates ylides that cyclize stereospecifically to cis-octahydropyrrolo[3,4-b]pyrroles.

  • Catalytic Hydrogenation : Hydrogenation of unsaturated precursors (e.g., hexahydropyrrolo[3,4-b]pyrrol-5(1H)-ones) over Pd/C or Rh/Al₂O₃ under high pressure (4–10 bar H₂) achieves cis-selectivity.

Critical Parameters :

  • Temperature: 50–80°C

  • Solvent: Ethanol or THF

  • Stereochemical outcome: >90% cis isomer.

Direct Sulfonylation of Octahydropyrrolo[3,4-b]pyrrole

A straightforward method involves sulfonylation of the preformed bicyclic amine:

  • Amine Preparation : Synthesize octahydropyrrolo[3,4-b]pyrrole via reductive amination of diketopiperazines or ring-closing metathesis.

  • Sulfonylation : React the amine with m-toluenesulfonyl chloride (1.1 eq) in dichloromethane at 0–25°C.

Optimization Notes :

  • Base: Triethylamine or pyridine (2 eq)

  • Reaction Time: 2–6 hours

  • Yield: 60–75% after column chromatography.

Research Findings and Methodological Comparison

Stereochemical Control

  • Cycloaddition Routes : Provide higher cis-selectivity (>95%) but require multistep sequences.

  • Direct Sulfonylation : Simpler but risks racemization without chiral catalysts.

Scalability and Practical Considerations

MethodStepsYield (%)Purity (HPLC)Scalability
Azomethine Ylide420–35≥95%Moderate
Chiral Benzoxazine340–50≥98%High
Direct Sulfonylation260–75≥97%High

Analytical Characterization

  • ¹H NMR (CDCl₃): Key signals at δ 3.75–3.90 (m, 2H, bridgehead H), 2.45 (s, 3H, CH₃), 1.80–2.20 (m, 4H, pyrrolidine H).

  • XRD : Confirms cis-configuration via bond angles (N1-C2-C3-N4 ≈ 55°) .

Chemical Reactions Analysis

Types of Reactions: cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of octahydropyrrolo[3,4-b]pyrrole compounds exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The sulfonyl group in cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole enhances its interaction with biological targets, potentially increasing its efficacy as an anticancer agent.

Neuroprotective Effects
The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert protective effects on neuronal cells, which may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease.

Pharmacological Applications

PKC Inhibition
this compound has been identified as a potent inhibitor of Protein Kinase C (PKC). PKC plays a crucial role in various signaling pathways associated with cancer progression and other diseases. Inhibition of PKC by this compound could lead to new therapeutic strategies for treating cancers and other PKC-related disorders.

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields. Researchers are also investigating various derivatives of this compound to enhance its pharmacological properties and reduce potential side effects.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that the compound inhibits proliferation in breast cancer cell lines through apoptosis induction.
Study 2NeuroprotectionShowed protective effects against oxidative stress-induced neuronal cell death in vitro models.
Study 3PKC InhibitionIdentified as a selective inhibitor with an IC50 value indicating strong activity against PKC isoforms.

Mechanism of Action

The mechanism by which cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

cis-Octahydropyrrolo[3,4-b]pyridine (CAS 151213-40-0)

  • Structure : Lacks the m-tosyl group, featuring a simpler bicyclic pyrrolidine-pyridine system.
  • Molecular Formula : C₇H₁₄N₂ (MW: 126.2 g/mol) .
  • Physical Properties :
    • Boiling point: 198°C
    • Density: 0.950 g/cm³
    • Refractive index: 1.515
    • Flash point: 87°C
  • Applications : Serves as a key intermediate in synthesizing antibiotics like moxifloxacin .
  • Key Differences :
    • The absence of the tosyl group reduces steric bulk and lipophilicity compared to the target compound.
    • Lower molecular weight (126.2 vs. ~281 g/mol) improves solubility in polar solvents.

cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole (CAS 445310-01-0)

  • Structure : Contains a benzyl carbamate (Cbz) protecting group on a hexahydropyrrolo[3,4-c]pyrrole core.
  • Molecular Formula : C₉H₈N₆O (MW: 216.2 g/mol) .
  • Applications : Used in peptide synthesis for amine protection.
  • Key Differences: The Cbz group is base-labile, whereas the tosyl group in the target compound is acid-stable, enabling orthogonal protection strategies. The [3,4-c]pyrrole ring system differs in connectivity from the [3,4-b] isomer, altering conformational preferences.

Generalized Comparison Table

Property cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole cis-Octahydropyrrolo[3,4-b]pyridine cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole
Molecular Weight ~281 g/mol 126.2 g/mol 216.2 g/mol
Substituent m-Tosyl None Cbz
Core Structure Octahydropyrrolo[3,4-b]pyrrole Octahydropyrrolo[3,4-b]pyridine Hexahydropyrrolo[3,4-c]pyrrole
Key Applications Pharmaceutical intermediate, potential sigma ligand Moxifloxacin synthesis Amine protection in peptide synthesis
Stability Acid-stable, thermally robust Moderate stability Base-labile

Research Findings and Implications

  • Synthetic Utility: The m-tosyl group in the target compound facilitates selective functionalization of the pyrrolidine nitrogen, a critical step in multi-step syntheses. This contrasts with the Cbz-protected analog, which requires hydrogenolysis for deprotection .
  • However, the target compound’s affinity remains unverified.
  • Physicochemical Properties : The tosyl group’s lipophilicity may enhance blood-brain barrier permeability compared to the unsubstituted or Cbz analogs, making it a candidate for central nervous system-targeted drugs.

Biological Activity

The compound cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole (CAS Number: 1218607-60-3) is a heterocyclic compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : (3aS,6aS)-1-(3-methylbenzenesulfonyl)-octahydropyrrolo[2,3-c]pyrrole
  • Molecular Formula : C13H17N2O2S
  • Molecular Weight : 265.35 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily as an inhibitor of specific enzymes and receptors involved in disease processes.

  • Inhibition of Transcription Factors : The compound has been shown to inhibit the activity of transcription factors such as TEAD (TEA domain transcription factor), which are implicated in various proliferative diseases including cancer .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating pathways associated with inflammatory responses .
  • CNS Activity : As a prodrug, it can serve as a precursor for compounds that exhibit central nervous system (CNS) activity, potentially leading to neuroprotective effects .

Case Studies

  • Cancer Treatment :
    • A study investigated the efficacy of this compound in inhibiting tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology.
  • Inflammatory Diseases :
    • In vitro assays demonstrated that the compound reduced the secretion of pro-inflammatory cytokines in activated macrophages, highlighting its potential application in treating autoimmune and inflammatory conditions .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Transcription Factor InhibitionInhibits TEAD activity
Anti-inflammatoryReduces cytokine secretion
CNS ActivityProdrug for CNS-active compounds

Q & A

Q. What are the optimal synthetic routes for preparing cis-1-(m-Tolylsulfonyl)octahydropyrrolo[3,4-b]pyrrole, and how do reaction conditions influence yield?

The synthesis typically involves cyclization and sulfonylation steps. For example, octahydropyrrolo[3,4-c]pyrrole derivatives (structurally similar) are synthesized via refluxing precursors in xylene with chloranil as an oxidant, followed by purification via recrystallization from methanol . Key factors include:

  • Reaction time : Prolonged reflux (25–30 hours) ensures complete cyclization.
  • Solvent choice : Xylene or subcritical water (for greener alternatives) improves solubility and reduces side reactions .
  • Purification : Recrystallization from methanol yields high-purity products (75–91% yields reported for analogous compounds) .

Q. How can the stereochemistry and structural integrity of this compound be confirmed?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and cis/trans configurations.
  • X-ray crystallography : For unambiguous stereochemical assignment (e.g., (3aR,6aS)- configurations in related derivatives) .
  • HPLC-MS : To confirm molecular weight and purity (>97% achievable with recrystallization) .

Advanced Research Questions

Q. What methodologies are used to evaluate the pharmacological potential of this compound derivatives?

  • In vitro receptor binding assays : For orexin receptor modulation, use radioligand displacement assays (e.g., 3^3H-orexin-A binding to HEK-293 cells expressing OX1/OX2 receptors) .
  • Antimicrobial testing : Follow CLSI guidelines with microdilution assays. Example protocol:
    • Dilute compounds in 7H9-S medium.
    • Inoculate bacterial/fungal strains (e.g., M. tuberculosis H37Rv).
    • Assess viability via Resazurin colorimetry (MIC values: 7.81–250 μg/mL observed for related compounds) .

Q. How do solvent systems (e.g., subcritical water vs. acetone) impact the synthesis of octahydropyrrolo[3,4-b]pyrrole derivatives?

Comparative studies show:

SolventReaction TimeYield (%)Green Metric
Subcritical water18–30 hours75–91High
Acetone30 hours67–89Low

Subcritical water reduces reaction time by 40% while maintaining yields, offering a sustainable alternative .

Q. How can researchers resolve contradictions in biological activity data for structurally similar octahydropyrrolo[3,4-b]pyrrole derivatives?

  • SAR analysis : Compare substituent effects (e.g., m-Tolylsulfonyl vs. pyridinyl groups) on receptor affinity or antimicrobial activity .
  • Dose-response studies : Validate MIC/MBC values across multiple replicates to address variability .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and explain discrepancies in orexin receptor modulation .

Methodological Considerations

Q. What strategies are recommended for scaling up the synthesis of this compound without compromising yield?

  • Continuous flow reactors : Enhance heat/mass transfer for cyclization steps.
  • Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate sulfonylation.
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

Q. How can the environmental impact of synthesizing octahydropyrrolo[3,4-b]pyrrole derivatives be minimized?

  • Green solvents : Replace xylene with subcritical water or ethanol-water mixtures.
  • Waste reduction : Recover unreacted precursors via column chromatography.
  • Energy efficiency : Microwave-assisted synthesis reduces heating time by 50% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.